molecular formula C20H18N2O3 B4988728 ethyl 6-amino-5-cyano-2-methyl-4-(2-naphthyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-methyl-4-(2-naphthyl)-4H-pyran-3-carboxylate

Cat. No. B4988728
M. Wt: 334.4 g/mol
InChI Key: XOIQGMFZECGGIQ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-methyl-4-(2-naphthyl)-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in the fields of medicinal chemistry and drug discovery. This compound is known for its potential biological activities and has been studied extensively for its therapeutic applications. In

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-(2-naphthyl)-4H-pyran-3-carboxylate is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes.
Biochemical and Physiological Effects:
Ethyl 6-amino-5-cyano-2-methyl-4-(2-naphthyl)-4H-pyran-3-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit anti-microbial activity. This compound has also been shown to modulate various signaling pathways and enzymes involved in cellular processes such as apoptosis and autophagy.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 6-amino-5-cyano-2-methyl-4-(2-naphthyl)-4H-pyran-3-carboxylate in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit significant biological activities, making it a promising candidate for drug discovery. However, one of the limitations of using this compound is its complex synthesis method, which may limit its scalability and commercial viability.

Future Directions

There are several future directions for the research and development of ethyl 6-amino-5-cyano-2-methyl-4-(2-naphthyl)-4H-pyran-3-carboxylate. One area of research is the optimization of the synthesis method to improve scalability and commercial viability. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the development of more effective therapeutic agents. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of neurodegenerative diseases and other conditions.

Synthesis Methods

The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(2-naphthyl)-4H-pyran-3-carboxylate involves the reaction of ethyl cyanoacetate, malononitrile, 2-naphthol, and ammonium acetate in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the product is obtained through a series of purification steps.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-methyl-4-(2-naphthyl)-4H-pyran-3-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to exhibit significant anti-cancer, anti-inflammatory, and anti-microbial activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-naphthalen-2-yl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-3-24-20(23)17-12(2)25-19(22)16(11-21)18(17)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,18H,3,22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIQGMFZECGGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC3=CC=CC=C3C=C2)C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-amino-5-cyano-2-methyl-4-naphthalen-2-yl-4H-pyran-3-carboxylate

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